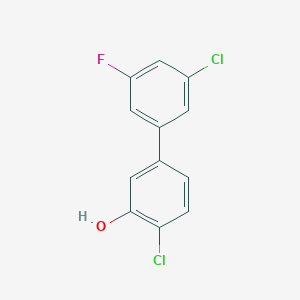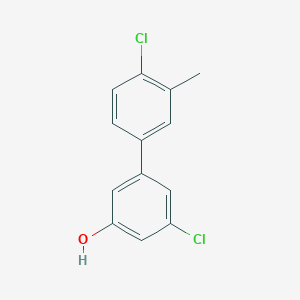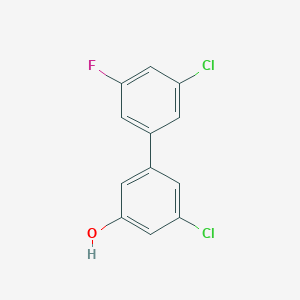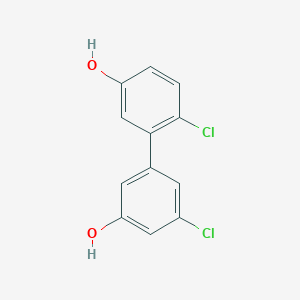
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% (2C5FPC) is a monochlorinated phenol compound with a wide range of applications in scientific research. It is a colorless to yellowish-green liquid, with a melting point of 66-68°C and boiling point of 200-201°C. 2C5FPC is insoluble in water, but is soluble in alcohols, ethers, and other organic solvents. It has a molecular weight of 242.6 g/mol and a molecular formula of C8H5Cl2F.
Mechanism of Action
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% acts as an electrophile in organic reactions, making it a useful reagent for the synthesis of various compounds. It is also a useful catalyst for the synthesis of polymers and polysaccharides.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% has been found to be non-toxic and non-irritating when used in scientific research. It is not known to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% in scientific research is its low cost and availability. It is also easy to handle and store, making it an ideal reagent for laboratory experiments. The main limitation of using 2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% is its low solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
The future directions for 2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% include further research into its use as a reagent for the synthesis of various compounds, as well as its potential use as a catalyst for the synthesis of polymers and polysaccharides. Additionally, further research should be conducted into its biochemical and physiological effects, as well as its potential uses in the synthesis of pharmaceuticals, pesticides, and dyes.
Synthesis Methods
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% can be synthesized in two steps. The first step involves the reaction of 3-chloro-5-fluorophenol with anhydrous hydrogen chloride to form 2-chloro-5-(3-chloro-5-fluorophenyl)phenol. This reaction is performed in an organic solvent such as dichloromethane or toluene at room temperature. The second step involves the purification of the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Scientific Research Applications
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of aryl aldehydes, polyfunctionalized coumarins, and pyridine-based compounds. It has also been used as a catalyst in the synthesis of polymers and polysaccharides. Additionally, 2-Chloro-5-(3-chloro-5-fluorophenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, pesticides, and dyes.
properties
IUPAC Name |
2-chloro-5-(3-chloro-5-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(15)6-9)7-1-2-11(14)12(16)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSDTXFIFGZVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686021 |
Source


|
| Record name | 3',4-Dichloro-5'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-5-fluorophenyl)phenol | |
CAS RN |
1261892-08-3 |
Source


|
| Record name | 3',4-Dichloro-5'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














